1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
The compound 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine features a piperazine core substituted with a sulfonylated 1-ethyl-2-methylimidazole moiety and a 1,2,5-thiadiazole ring. Its structure combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-[4-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S2/c1-3-16-9-12(14-10(16)2)22(19,20)18-6-4-17(5-7-18)11-8-13-21-15-11/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEFLOKOGYNVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The key steps include:
Preparation of 1-ethyl-2-methyl-1H-imidazole: This can be synthesized through the alkylation of imidazole with ethyl and methyl groups under basic conditions.
Formation of the sulfonyl group: The imidazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Synthesis of the piperazine derivative: Piperazine is reacted with the sulfonyl-imidazole intermediate to form the piperazine ring.
Formation of the thiadiazole ring: The final step involves the cyclization of the piperazine derivative with appropriate reagents to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole and piperazine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing imidazole and thiadiazole rings possess significant antimicrobial properties. For instance, compounds similar to 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine have demonstrated effectiveness against various bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
These findings suggest potential applications in developing new antibiotics.
Antitumor Activity
The compound's structure suggests it may interact with cellular pathways involved in tumor growth. Preliminary studies indicate that related compounds have shown cytotoxic effects against cancer cell lines, including glioblastoma and breast cancer cells. The mechanisms are thought to involve:
- Induction of apoptosis
- Inhibition of cell proliferation
Case Studies
Recent research has explored the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated various derivatives' antimicrobial activities against clinical isolates. The results indicated that modifications to the imidazole and thiadiazole groups significantly enhanced activity against resistant strains .
- Antitumor Research : Another study investigated the cytotoxic effects of related compounds on glioma cells. Results showed a dose-dependent inhibition of cell viability, suggesting that structural analogs could serve as lead compounds for further development .
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can act as an electrophile, while the imidazole and piperazine rings can participate in hydrogen bonding or hydrophobic interactions. The thiadiazole ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Piperazine-Sulfonamide Derivatives
Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) () share the piperazine-sulfonamide backbone but differ in substituents. These analogs exhibit melting points ranging from 132–230°C, with yields varying based on synthetic conditions. Their structural diversity highlights the impact of aryl and benzhydryl groups on physicochemical properties .
Thiadiazole-Containing Piperazines
1-Benzyl-4-(4-chloro-[1,2,5]thiadiazol-3-yl)-piperazine (CAS: 870987-93-2, ) incorporates a 4-chloro-1,2,5-thiadiazole ring instead of the unsubstituted thiadiazole in the target compound. Its molecular weight (294.8 g/mol) is lower than the estimated ~356.4 g/mol for the target compound due to the absence of the imidazole-sulfonyl group .
Imidazole-Sulfonyl Piperazines
1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine (CAS: 893727-64-5, ) shares the imidazole-sulfonyl-piperazine motif but lacks the thiadiazole ring. Its molecular formula (C₉H₁₆N₄O₂S) and simplified structure underscore the role of methyl substituents on imidazole in modulating solubility and steric effects .
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural components.
Biological Activity
The compound 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic molecule with potential biological applications. Its unique structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula for this compound is , with a molecular weight of approximately 337.4 g/mol. It features an imidazole ring, a piperazine moiety, and a thiadiazole group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₅O₂S |
| Molecular Weight | 337.4 g/mol |
| Structure | Structure |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have shown that piperazine derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus , suggesting that our compound may exhibit similar effects due to its structural similarities .
- Anticancer Properties : The antiproliferative effects of piperazine derivatives have been documented in various cancer cell lines. For example, derivatives have shown activity against breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells . The presence of the imidazole and thiadiazole rings may enhance these effects by interacting with specific cellular pathways.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, compounds similar to this compound were tested against common pathogens. Results indicated that these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
A series of experiments were conducted to assess the antiproliferative effects of piperazine derivatives on cancer cell lines. In vitro tests revealed that certain modifications in the piperazine structure led to enhanced cytotoxicity against HeLa and MCF-7 cells. The mechanism of action was hypothesized to involve the induction of apoptosis through mitochondrial pathways .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors. This may be relevant in targeting specific microbial enzymes.
- Interference with Cell Signaling : The imidazole ring can interact with receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
- DNA Interaction : Similar compounds have been shown to bind to DNA or RNA structures, affecting replication and transcription processes in cancer cells.
Q & A
Basic Research: What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves sequential functionalization of the piperazine core. A typical strategy includes:
- Step 1 : Formation of the piperazine-thiadiazole linkage via nucleophilic substitution using 1,2,5-thiadiazole-3-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Step 2 : Introduction of the 1-ethyl-2-methylimidazole moiety via sulfonylation, requiring precise control of stoichiometry to avoid over-sulfonation .
- Optimization : Reaction yields (60–75%) are highly sensitive to solvent polarity (DMF > DMSO) and catalyst choice (e.g., DMAP improves regioselectivity). Purity can be enhanced via column chromatography (silica gel, CH₂Cl₂/MeOH) .
Advanced Research: How can structural contradictions in NMR data for this compound be resolved?
Discrepancies in NMR spectra (e.g., unexpected splitting in piperazine protons) often arise from conformational flexibility or solvent effects. Methodological solutions include:
- Variable Temperature NMR : Conduct experiments at 25°C and −20°C to observe dynamic rotational barriers of the piperazine ring .
- 2D-COSY/HMBC : Map coupling between imidazole and thiadiazole protons to confirm connectivity .
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (using Gaussian or ORCA) to identify misassignments .
Basic Research: What analytical techniques are critical for characterizing this compound?
- HPLC-MS : Quantify purity (>95%) using a C18 column (ACN/H₂O + 0.1% TFA) and monitor molecular ions at m/z [M+H]⁺ = 367.3 .
- FT-IR : Confirm sulfonyl group presence via S=O stretches at 1150–1250 cm⁻¹ and thiadiazole C-S vibrations at 650–750 cm⁻¹ .
- X-ray Crystallography : Resolve conformational isomerism in the solid state (e.g., chair vs. boat piperazine) .
Advanced Research: How can structure-activity relationships (SAR) be systematically explored for this compound?
Key strategies for SAR studies include:
- Analog Synthesis : Replace the thiadiazole with triazole ( ) or vary imidazole substituents (e.g., ethyl → propyl) to assess steric/electronic effects .
- Biological Assays : Test analogs against kinase targets (e.g., JAK2 or PI3K) using fluorescence polarization assays. IC₅₀ values correlate with sulfonyl group electronegativity .
- Molecular Docking : Map binding poses using AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4X5H) to prioritize modifications .
Basic Research: What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in aqueous buffers (<0.1 mg/mL at pH 7.4), but improves in DMSO (50 mg/mL) or PEG-400 .
- Stability : Degrades by 15% in PBS over 24 hours (HPLC monitoring). Store lyophilized at −80°C with desiccants to prevent sulfonyl hydrolysis .
Advanced Research: How can contradictory bioactivity data across studies be reconciled?
Conflicting reports (e.g., IC₅₀ variations in kinase inhibition) may stem from:
- Assay Conditions : Differences in ATP concentrations (10 μM vs. 1 mM) or enzyme isoforms (e.g., JAK2 V617F mutant vs. wild-type) .
- Metabolite Interference : Use LC-MS/MS to quantify intact compound in cell lysates and rule out off-target effects from degradation products .
- Cell Line Variability : Validate findings across multiple models (e.g., HEK293 vs. HepG2) to account for differential expression of transporters .
Basic Research: What are the recommended protocols for in vitro cytotoxicity testing?
- MTT Assay : Seed cells (e.g., HeLa) at 5,000 cells/well, treat with 1–100 μM compound for 48 hours, and measure absorbance at 570 nm. Include DMSO controls (<0.1% v/v) .
- Apoptosis Markers : Confirm results with Annexin V/PI flow cytometry to distinguish necrotic vs. apoptotic cell death .
Advanced Research: How can metabolic stability be predicted and improved?
- In Silico Tools : Use SwissADME to predict CYP3A4-mediated oxidation of the imidazole ring.
- Deuterium Labeling : Replace labile protons (e.g., imidazole C-H) with deuterium to slow metabolism .
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH; quantify parent compound loss via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
